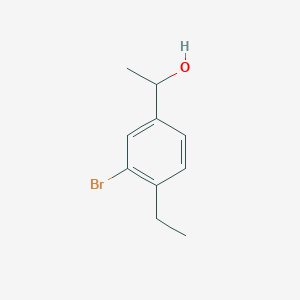
1-(3-Bromo-4-ethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-ethylphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a bromine atom at the third position and an ethyl group at the fourth position on the phenyl ring, with an ethanol group attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 4-ethylphenyl ethanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(3-Bromo-4-ethylphenyl)ethanone.
Reduction: 1-(4-Ethylphenyl)ethanol.
Substitution: 1-(3-Azido-4-ethylphenyl)ethanol.
Scientific Research Applications
1-(3-Bromo-4-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-ethylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanol: Similar structure but lacks the ethyl group at the fourth position.
1-(3-Chloro-4-ethylphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(3-Bromo-4-ethylphenyl)ethanol is unique due to the specific positioning of the bromine and ethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(3-bromo-4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
XPWXNLDSBKYRDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



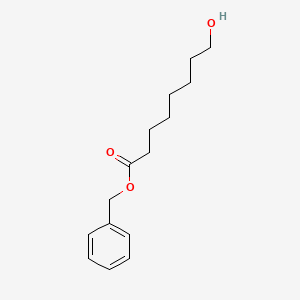
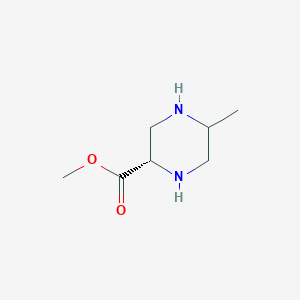
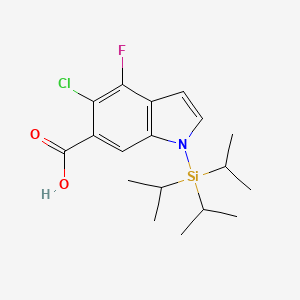

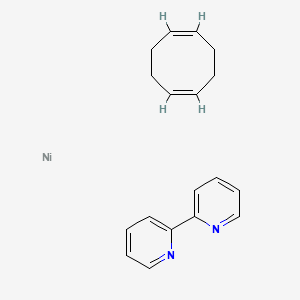

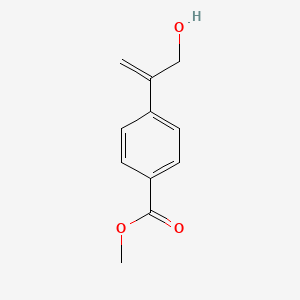
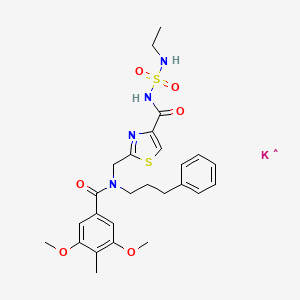

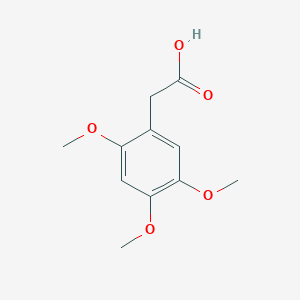
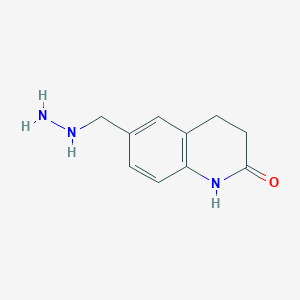

![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
